Deutetrabenazine is a deuterated form of tetrabenazine. [] It is classified as a vesicular monoamine transporter type 2 (VMAT2) inhibitor. [] In scientific research, deutetrabenazine serves as a valuable tool for investigating the role of VMAT2 in various neurological processes and exploring its potential therapeutic applications in a range of movement disorders.
Tetrabenazine-d6 falls under the classification of central nervous system agents and is specifically categorized as a vesicular monoamine transporter 2 inhibitor. This compound is synthesized from its non-deuterated counterpart, tetrabenazine, which is derived from the alkaloid reserpine. The deuterated form is designed to provide improved metabolic stability and a more favorable pharmacokinetic profile.
The synthesis of tetrabenazine-d6 involves several key steps that utilize deuterated reagents to ensure the incorporation of deuterium into the molecular structure. The process typically includes:
The synthetic route may involve multiple reaction conditions including temperature control, reaction time optimization, and solvent selection to maximize yield and minimize by-products. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are utilized for monitoring the reaction progress and confirming the structure of tetrabenazine-d6.
The molecular formula for tetrabenazine-d6 is CHDNO. Its structure can be depicted as follows:
Tetrabenazine-d6 undergoes similar chemical reactions to its parent compound. Key reactions include:
Analytical techniques such as LC-MS/MS are crucial for identifying metabolites and understanding degradation pathways, which inform both safety assessments and therapeutic efficacy evaluations.
Tetrabenazine-d6 acts primarily by inhibiting vesicular monoamine transporter 2, leading to reduced storage of monoamines in vesicles and increased depletion of dopamine in presynaptic neurons. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity.
Tetrabenazine-d6 is utilized primarily in clinical settings for:
Tetrabenazine-d6 (Deutetrabenazine; CAS 1392826-25-3) is a deuterium-substituted analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. Its molecular formula is C₁₉H₂₁D₆NO₃, with a molecular weight of 323.46 g/mol—6 atomic mass units heavier than non-deuterated tetrabenazine (C₁₉H₂₇NO₃, MW 317.4 g/mol) [1] [4]. The deuterium atoms replace six hydrogen atoms at the methoxy groups (–OCH₃ → –OCD₃), strategically positioned to alter metabolic stability without disrupting pharmacological activity [4]. This isotopic substitution preserves the core benzoquinolizine scaffold: a hexahydrobenzo[a]quinolizin-2-one system with a 2-methylpropyl side chain at C3 and dimethoxy groups at C9/C10 [2] [6]. Crystallographic studies confirm that deuteration does not alter bond angles or lengths beyond picometer-scale deviations, maintaining conformational homology with the parent molecule [6].
Table 1: Structural Comparison of Tetrabenazine and Tetrabenazine-d6
Property | Tetrabenazine | Tetrabenazine-d6 |
---|---|---|
Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₁D₆NO₃ |
Molecular Weight (g/mol) | 317.43 | 323.46 |
CAS Number | 58-46-8 | 1392826-25-3 |
Key Substitution Sites | –OCH₃ (C9/C10) | –OCD₃ (C9/C10) |
Stereochemistry | Racemic mixture | Racemic mixture |
Tetrabenazine was first synthesized in the 1950s as an antipsychotic but gained prominence for managing hyperkinetic movement disorders like Huntington’s chorea [3]. Its FDA approval in 2008 highlighted VMAT2 inhibition as a therapeutic strategy but revealed pharmacokinetic limitations: rapid hepatic metabolism via carbonyl reductase (to α/β-dihydrotetrabenazine) and cytochrome P450 2D6 (CYP2D6)-mediated demethylation [3] [6]. This led to short half-life (~10 hours), fluctuating plasma concentrations, and dose-dependent side effects [3].
The deuteration strategy emerged to address these issues. Deuterium forms stronger bonds with carbon (C–D bond dissociation energy = 439 kJ/mol vs. C–H’s 338 kJ/mol), slowing enzymatic cleavage via the kinetic isotope effect (KIE) [5] [8]. Auspex Pharmaceuticals (later acquired by Teva) developed tetrabenazine-d6 (deutetrabenazine) by substituting methoxy hydrogens with deuterium, targeting the primary metabolic pathway—demethylation [5]. FDA approval in 2017 validated this approach, marking the first deuterated drug for Huntington’s disease [5] [8].
Table 2: Key Milestones in Tetrabenazine-d6 Development
Year | Event | Significance |
---|---|---|
1950s | Synthesis of tetrabenazine | Initial antipsychotic application |
2008 | FDA approval of tetrabenazine for Huntington’s chorea | Established VMAT2 inhibition as therapy |
2010s | Deuteration strategy by Auspex Pharmaceuticals | Targeted metabolic stabilization via C–D bonds |
2017 | FDA approval of deutetrabenazine | First deuterated drug for chorea |
Isotopic labeling—specifically deuteration—serves dual roles in drug research:
Recent advances in precision deuteration (e.g., tungsten-mediated THP deuteration) now enable site-specific deuterium incorporation, minimizing isotopic impurities that complicate pharmacology [7]. This is vital for tetrabenazine-d6, where mis-deuteration at non-methoxy sites could alter VMAT2 binding [7].
Table 3: Research Applications of Isotopic Labeling in Tetrabenazine-d6
Application | Mechanism | Research Impact |
---|---|---|
Metabolic Pathway Mapping | LC-MS detection of deuterated metabolites | Identifies demethylation as primary clearance route |
Drug-Drug Interaction Studies | CYP2D6 inhibition assays with deuterated vs. non-deuterated analogs | Confirms reduced enzyme inhibition risk |
Receptor Binding Assays | Radioligand competition with [³H]-dihydrotetrabenazine | Validates preserved VMAT2 affinity (Ki ~3.96 nM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7